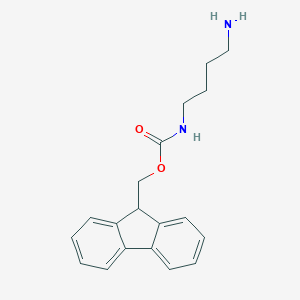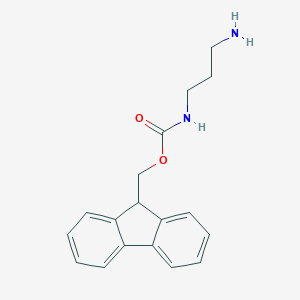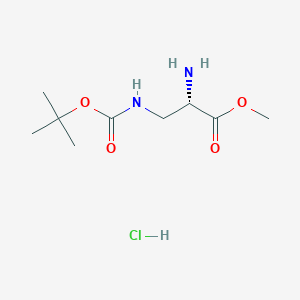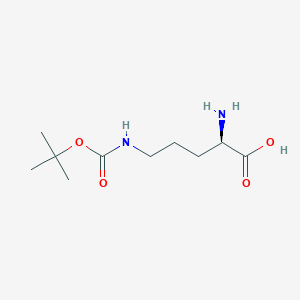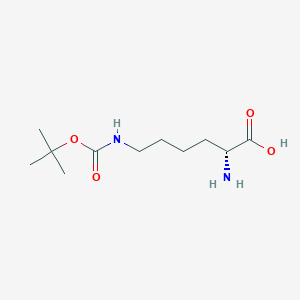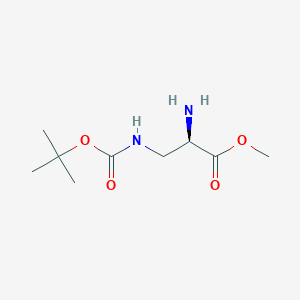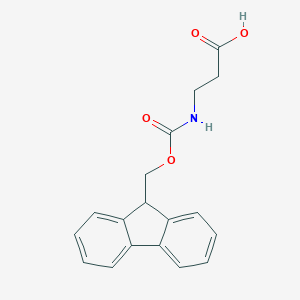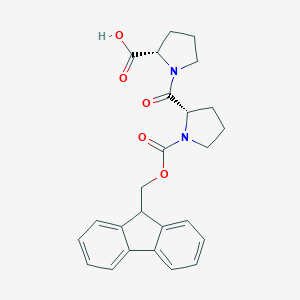
Fmoc-Pro-Pro-OH
Vue d'ensemble
Description
“Fmoc-Pro-Pro-OH” is a proline derivative . It is the standard reagent for coupling proline into peptide sequences . It is easily dissolved in DMF or NMP .
Synthesis Analysis
The synthesis of Fmoc-Pro-Pro-OH involves several steps. For instance, the synthesis of Fmoc-Pro-OH involves the addition of 9-fluorenylmethyl chloroformate to a solution of (S)-pyrrolidine-2-carboxylic acid in 1,4-dioxane and water . The resulting mixture is then extracted, made acidic, and concentrated to yield Fmoc-Pro-OH as a white solid .
Molecular Structure Analysis
The molecular structure of Fmoc-Pro-Pro-OH can be represented by the formula C25H26N2O5 . More detailed information about its structure can be found in databases like ChemSpider .
Chemical Reactions Analysis
Fmoc-Pro-Pro-OH is used in peptide synthesis . It is easily dissolved in DMF or NMP, and the completion of couplings to proline residues can be tested using the Isatin test .
Physical And Chemical Properties Analysis
Fmoc-Pro-Pro-OH is a white to light yellow crystal powder . More specific physical and chemical properties can be found in its Certificate of Analysis .
Applications De Recherche Scientifique
“Fmoc-Pro-Pro-OH” is a derivative of the amino acid proline. The “Fmoc” part stands for 9-fluorenylmethoxycarbonyl, which is a protective group used in peptide synthesis . This compound is used in various fields of scientific research, including:
-
Peptide Synthesis : Fmoc-Pro-Pro-OH is used as a building block in the synthesis of peptides . It’s used in a method called Fmoc solid-phase peptide synthesis (SPPS), where it’s attached to a solid support and then extended to form a peptide chain .
-
Pharmaceutical Research : As a key reagent in creating small molecules, peptides, and peptidomimetics, Fmoc-Pro-Pro-OH is integral to drug discovery and development .
-
Biochemical Research : It finds significant utility in the study of protein and peptide structures, enabling a better understanding of biological processes .
-
Materials Science : Peptides like those made with Fmoc-Pro-Pro-OH are becoming increasingly important in materials science due to their self-assembling properties .
-
pH-Controlled Gelation : Fmoc-Pro-Pro-OH can be used to create hydrogels, which find a wide range of applications . The compound exhibits pH-controlled ambidextrous gelation, meaning it can form gels in both water and organic solvents at different pH values . These gels have high thermal stability, even at low concentrations . They also show thixotropic properties, meaning they become less viscous when shaken or stressed, which is useful in many applications .
-
Drug Delivery : Hydrogels made from Fmoc-Pro-Pro-OH can be used as drug carriers . The pH-responsive nature of these gels can be exploited for targeted drug delivery, where the drug is released in response to the pH of the surrounding environment .
-
Ambidextrous Gelation : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means it can form gels in both water and organic solvents at different pH values . This is significant among gelators . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
-
Peptide Synthesis for Research and Process Production : Fmoc-Pro-OH is the standard reagent for coupling proline into peptide sequences . It is used for research and process production of peptides, with very low levels of dipeptide, free-amino acids, and acetic acid impurities .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAQFWSWKRNOGU-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456415 | |
| Record name | Fmoc-Pro-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pro-Pro-OH | |
CAS RN |
129223-22-9 | |
| Record name | Fmoc-Pro-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



